

Application Notes and Protocols: In Vitro Stimulation of Splenocytes with MBP (68-86)

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Compound of Interest

Compound Name: Myelin basic protein, MBP (68-86)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro stimulation of splenocytes with Myelin Basic Protein (MBP) peptide (68-86). This peptide is a key immunodominant epitope of MBP, crucial in the study of autoimmune demyelinating diseases such as multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE).^{[1][2]} The following sections detail the necessary procedures for cell isolation, stimulation, and subsequent analysis of cellular responses, including proliferation and cytokine production.

Core Applications

- **T-Cell Proliferation Assays:** To measure the antigen-specific proliferation of T-lymphocytes.
- **Cytokine Profile Analysis:** To determine the Th1/Th2/Th17/Treg cytokine signature in response to MBP (68-86).
- **Drug Efficacy Screening:** To evaluate the immunomodulatory effects of therapeutic candidates on MBP-specific T-cell responses.

Experimental Protocols

Protocol 1: Isolation and Preparation of Splenocytes

This protocol outlines the procedure for isolating splenocytes from rodents (e.g., Lewis rats or SJL mice), which are commonly used in EAE models.^{[3][4]}

Materials:

- Spleen from experimental animal
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 70 μ m cell strainer
- Sterile petri dish
- Syringe plunger
- Red Blood Cell (RBC) Lysis Buffer
- Centrifuge

Procedure:

- Aseptically harvest the spleen from a euthanized animal and place it in a sterile petri dish containing cold RPMI-1640 medium.
- Gently mash the spleen through a 70 μ m cell strainer using the plunger of a sterile syringe to create a single-cell suspension.
- Wash the strainer with RPMI-1640 to maximize cell recovery.
- Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5 minutes at room temperature to lyse erythrocytes.
- Add 10 volumes of RPMI-1640 to neutralize the lysis buffer and centrifuge again.
- Discard the supernatant and resuspend the splenocyte pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

- Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
- Adjust the cell concentration to the desired density for subsequent assays (e.g., 2×10^6 cells/mL).[5]

Protocol 2: Splenocyte Stimulation with MBP (68-86)

This protocol describes the in vitro restimulation of isolated splenocytes with the MBP (68-86) peptide. This is a critical step in EAE studies to assess the recall response of antigen-specific T-cells.[6]

Materials:

- Isolated splenocyte suspension
- MBP (68-86) peptide (typically at a stock concentration of 1 mg/mL)
- 96-well round-bottom cell culture plates
- Complete RPMI-1640 medium
- CO2 incubator (37°C, 5% CO2)

Procedure:

- Plate the splenocyte suspension into 96-well plates at a density of 2×10^5 to 4×10^5 cells per well in a volume of 100 μ L.[6][7]
- Prepare a working solution of MBP (68-86) peptide in complete RPMI-1640. A final concentration of 10 μ g/mL is commonly used.[5][7][8][9]
- Add 100 μ L of the MBP (68-86) working solution (or medium for unstimulated controls) to the appropriate wells.
- Incubate the plates in a humidified incubator at 37°C with 5% CO2. The incubation time will vary depending on the downstream assay:

- Cytokine analysis (supernatant): 48 hours.[8][9]
- Proliferation assay (^3H -thymidine): 60-72 hours.[3][5]
- Intracellular cytokine staining: 24 hours.[7]

Protocol 3: T-Cell Proliferation Assay (^3H -Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to MBP (68-86) stimulation.

Procedure:

- Following 60 hours of stimulation as described in Protocol 2, pulse each well with 1 μCi of ^3H -thymidine.[5][9]
- Incubate the plate for an additional 12-18 hours.[8][9]
- Harvest the cells onto glass fiber filters using a cell harvester.
- Measure the incorporated radioactivity using a liquid scintillation counter.
- Results are typically expressed as counts per minute (cpm).

Protocol 4: Cytokine Analysis by ELISPOT and ELISA

These methods are used to quantify the frequency of cytokine-secreting cells (ELISPOT) or the concentration of cytokines in the culture supernatant (ELISA).

ELISPOT (for IFN- γ secreting cells):

- Coat a 96-well nitrocellulose-bottomed plate with an anti-rat IFN- γ monoclonal antibody overnight at 4°C.[6]
- Wash the plate and block with a suitable blocking buffer.
- Add 4×10^5 splenocytes per well and stimulate with MBP (68-86) at 10 $\mu\text{g/mL}$. [5]
- Incubate for 48 hours at 37°C.[5]

- Wash the wells extensively and add a biotinylated detection antibody against rat IFN- γ .
- Following incubation and washing, add streptavidin-alkaline phosphatase.
- Develop the spots with a suitable substrate and count the number of spots, where each spot represents a single cytokine-secreting cell.

ELISA (for IFN- γ and IL-10 in supernatant):

- After 48 hours of stimulation, centrifuge the 96-well plates and collect the supernatants.[8]
- Perform a sandwich ELISA using commercially available kits for the desired cytokines (e.g., IFN- γ , IL-10) according to the manufacturer's instructions.[8]
- Results are expressed as pg/mL, calculated from a standard curve.

Data Presentation

The following tables summarize representative quantitative data from studies involving in vitro stimulation of splenocytes with MBP (68-86).

Table 1: Proliferative Response of Splenocytes to MBP (68-86)

Treatment Group	Antigen Stimulant	Proliferation (Mean cpm \pm SD)	Reference
EAE Control	MBP (68-86) (10 μ g/mL)	1251	[10]
Naive DC	MBP (68-86) (10 μ g/mL)	2002	[10]
Medium	MBP (68-86) (10 μ g/mL)	1710	[10]

Table 2: Cytokine Production by Splenocytes Stimulated with MBP (68-86)

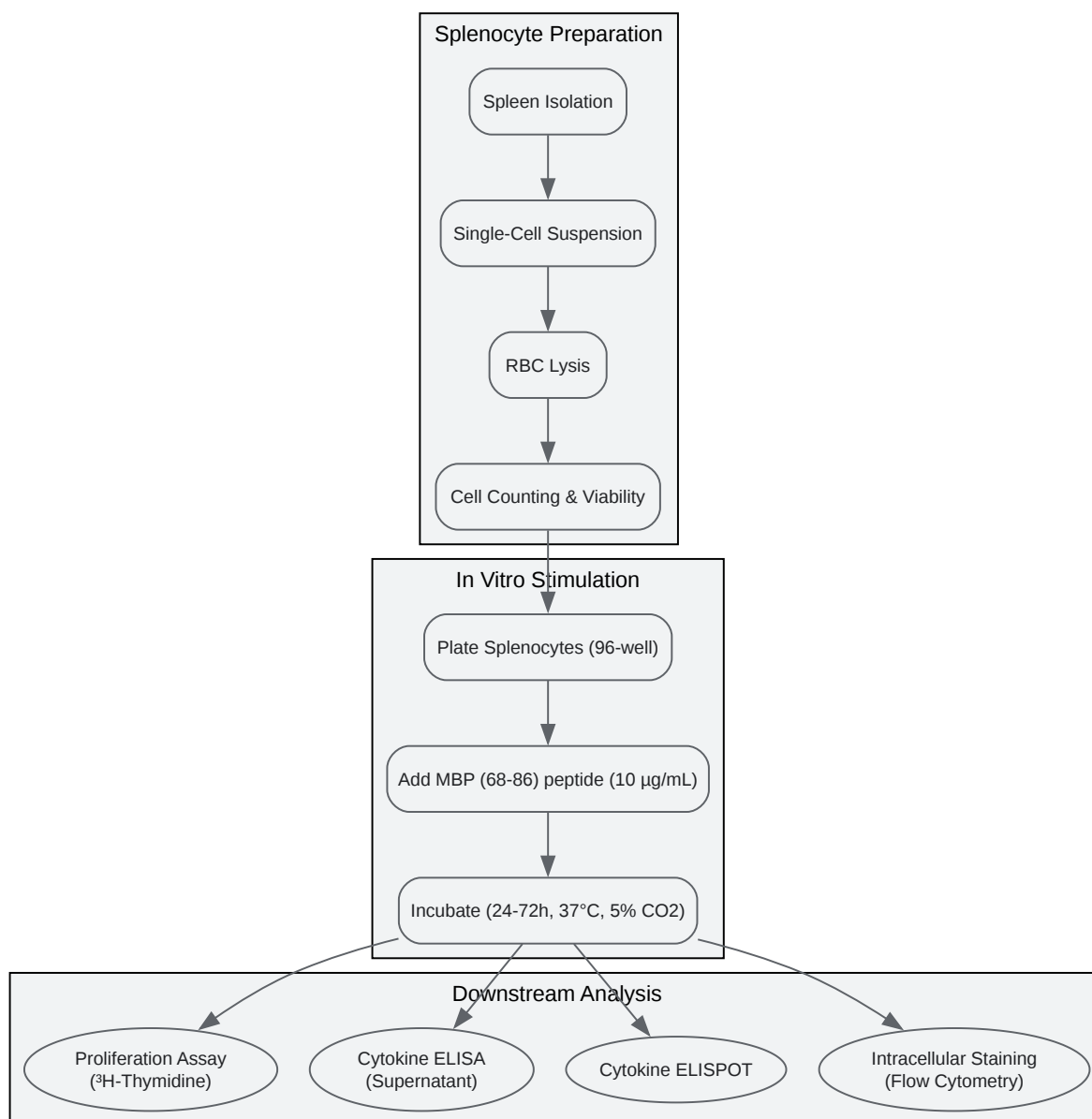
Treatment Group	Cytokine Measured	Number of mRNA-expressing cells/ 10^5 MNC	Reference
PBS-treated EAE	IFN- γ	High levels	[5]
MBP (68-86) + IL-4 treated	IFN- γ	Strikingly lower	[5]
PBS-treated EAE	IL-4, IL-10, TGF- β	Low levels	[5]
MBP (68-86) + IL-4 treated	IL-4, IL-10, TGF- β	Significantly higher	[5]

Table 3: Frequency of IFN- γ Secreting Cells (ELISPOT)

Treatment Group	Antigen Stimulant	IFN- γ secreting cells/ 4×10^5 MNC	Reference
PBS-treated EAE	MBP (68-86) (10 μ g/mL)	High levels	[5]
MBP (68-86) treated	MBP (68-86) (10 μ g/mL)	High levels	[5]
IL-4 treated	MBP (68-86) (10 μ g/mL)	High levels	[5]
MBP (68-86) + IL-4 treated	MBP (68-86) (10 μ g/mL)	Strikingly lower	[5]

Visualizations

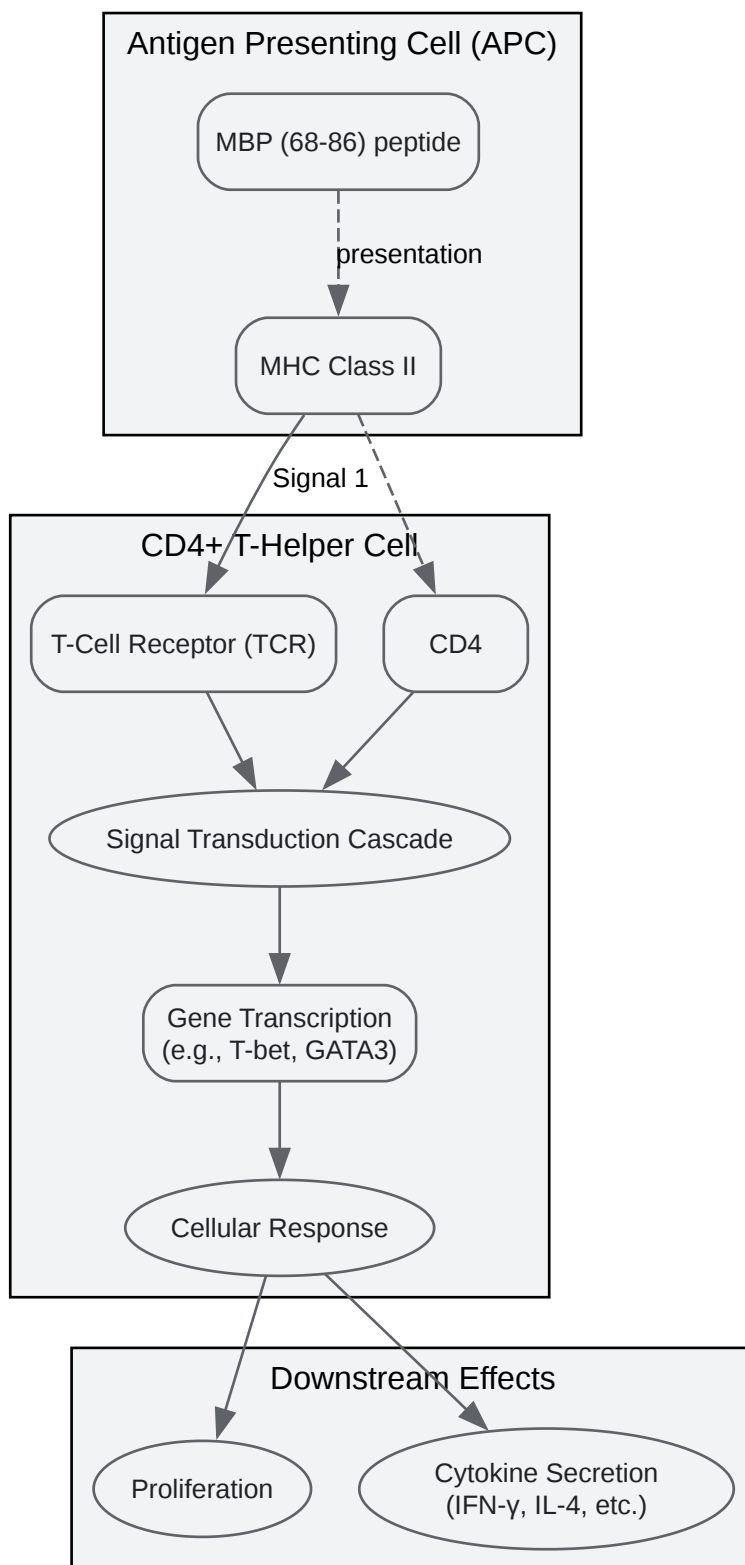
Experimental Workflow



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Caption: Workflow for in vitro stimulation and analysis of splenocytes.

T-Cell Activation Signaling Pathway



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Caption: T-cell activation by MBP (68-86) presented on MHC Class II.

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